Methyl (s)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate
CAS No.: 137650-15-8
Cat. No.: VC0238159
Molecular Formula: C17H25NO5
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137650-15-8 |
|---|---|
| Molecular Formula | C17H25NO5 |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | methyl (2S)-3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
| Standard InChI | InChI=1S/C17H25NO5/c1-10-7-12(19)8-11(2)13(10)9-14(15(20)22-6)18-16(21)23-17(3,4)5/h7-8,14,19H,9H2,1-6H3,(H,18,21)/t14-/m0/s1 |
| SMILES | CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)O |
| Canonical SMILES | CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)O |
Introduction
Chemical Identity and Properties
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is a modified amino acid derivative characterized by its complex structure featuring a tert-butoxycarbonyl protecting group on the amino function and a hydroxy-substituted aromatic ring with methyl substituents at positions 2 and 6. The compound possesses several functional groups that contribute to its versatility in organic synthesis and its potential in biological applications.
Basic Chemical Information
The compound is defined by the following basic chemical parameters:
Structural Characteristics
This compound features several distinctive structural elements:
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A methyl ester group that enhances its solubility and reactivity in various organic solvents
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A tert-butoxycarbonyl (Boc) protecting group on the amino function, which is essential for controlled peptide synthesis
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A 4-hydroxy-2,6-dimethylphenyl moiety that provides a unique steric environment
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An (S) stereocenter that maintains the L-configuration of the parent amino acid
The combination of these structural features makes this compound particularly valuable as a building block in the synthesis of more complex molecules.
Synthetic Methods
Several synthetic approaches have been developed for the preparation of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate, each with distinct advantages and limitations.
Asymmetric Hydrogenation Route
One of the most significant synthetic approaches involves asymmetric hydrogenation of a dehydroamino acid intermediate. Praquin et al. reported an improved route based on asymmetric hydrogenation :
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Preparation of 4-iodo-3,5-dimethylphenyl acetate as a key starting material
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Formation of a dehydroamino acid intermediate (substrate for hydrogenation)
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Asymmetric hydrogenation using a chiral rhodium catalyst to establish the (S) stereochemistry
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Final transformations to yield the desired product
This approach was improved by identifying a more active asymmetric hydrogenation catalyst that allowed a significant reduction in catalyst loading, making the process more economically viable .
Microwave-Assisted Negishi Coupling Approach
Bender et al. developed a shorter, three-step synthesis utilizing a microwave-assisted Negishi coupling for the key carbon-carbon bond formation :
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Synthesis of an iodoalanine intermediate from commercially available Boc-protected L-serine methyl ester
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Negishi coupling with 3,5-dimethyl-4-iodophenol using Pd₂(dba)₃ and SPhos as catalysts
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Subsequent transformations to yield the final product
This microwave-assisted approach provides a more direct synthesis with fewer steps and incorporates the desired L stereochemistry from the beginning without requiring a chiral auxiliary or catalyst for its installation .
One-Pot Process
Applications in Research and Industry
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate serves as a crucial intermediate with various applications in both research and industrial settings.
Peptide Synthesis
The compound is primarily utilized as a building block in peptide synthesis, where the Boc protection strategy is employed . It offers several advantages in this context:
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The protected amino group prevents unwanted side reactions during peptide coupling
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The methyl ester can be selectively hydrolyzed for further coupling reactions
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The 2,6-dimethyl substitution pattern on the aromatic ring provides enhanced stability and unique biological properties to the resulting peptides
Development of Opioid Ligands
The unnatural amino acid 2,6-dimethyl-L-tyrosine, of which this compound is a protected form, has found widespread use in the development of synthetic opioid ligands . Opioids featuring this residue at the N-terminus often display superior potency at one or more of the opioid receptor types:
The 2,6-dimethyl substitution pattern has been shown to improve metabolic stability compared to unsubstituted tyrosine analogues, contributing to enhanced pharmacokinetic properties .
Other Biological Applications
Beyond peptide synthesis and opioid development, this compound and its derivatives have demonstrated utility in several other biological applications:
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As building blocks for peptidomimetics with enhanced stability and bioavailability
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In the development of enzyme inhibitors for various therapeutic targets
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As components in bioconjugation processes for the attachment of biomolecules to drugs or imaging agents
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In research on protein function and interactions, providing insights into how structural modifications affect biological activity
Structure-Activity Relationships
The relationship between the structure of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate and its reactivity, as well as the biological activity of its derivatives, provides valuable insights for drug design and development.
Effect of 2,6-Dimethyl Substitution
The presence of methyl groups at the 2 and 6 positions of the aromatic ring significantly influences the properties of this compound and its derivatives:
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Steric hindrance around the phenolic hydroxyl group affects hydrogen bonding capabilities
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Enhanced lipophilicity compared to the unsubstituted tyrosine analogues
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Improved resistance to metabolic degradation, particularly to oxidative processes
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Altered binding characteristics in receptor interactions
Studies have shown that the 2,6-dimethyl substitution pattern in derivatives can lead to up to 10-fold enhancement in binding affinity to opioid receptors compared to unsubstituted analogues .
Comparison with Related Compounds
Several compounds share structural similarities with Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate:
Physical and Analytical Characteristics
Understanding the physical and analytical properties of Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-hydroxy-2,6-dimethylphenyl)propanoate is essential for its identification, characterization, and quality control in research and manufacturing settings.
Spectroscopic Properties
Various spectroscopic techniques can be employed for the characterization of this compound:
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NMR Spectroscopy: The aromatic protons of the dimethylphenol ring exhibit characteristic signals in the ¹H NMR spectrum, while the methyl groups at positions 2 and 6 typically appear as singlets around 2.2-2.3 ppm
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Infrared Spectroscopy: Shows characteristic bands for the ester carbonyl, carbamate carbonyl, and phenolic hydroxyl groups
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Mass Spectrometry: Molecular ion peak at m/z corresponding to 323.4, with fragmentation patterns involving loss of the Boc group and the methyl ester group
Chromatographic Behavior
The compound exhibits specific chromatographic characteristics that are valuable for its purification and analysis:
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HPLC: Typically analyzed using reverse-phase conditions with acetonitrile/water mobile phases
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TLC: Visualized using UV detection and staining with reagents such as ninhydrin or phosphomolybdic acid
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Chiral HPLC: Important for determining enantiomeric purity, typically showing high enantiomeric ratios when synthesized via the methods described earlier
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